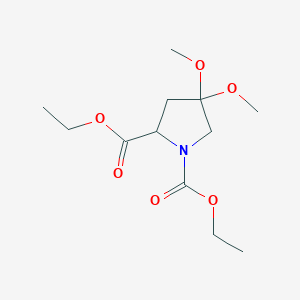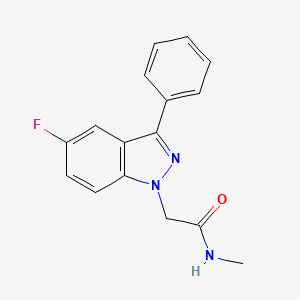![molecular formula C8H9NO B3059028 5H-Cyclopenta[C]pyridin-5-OL, 6,7-dihydro- CAS No. 937641-51-5](/img/structure/B3059028.png)
5H-Cyclopenta[C]pyridin-5-OL, 6,7-dihydro-
Overview
Description
“5H-Cyclopenta[C]pyridin-5-OL, 6,7-dihydro-” is a chemical compound with the CAS Number: 1065609-70-2 . It has a molecular weight of 135.17 .
Synthesis Analysis
The synthesis of similar compounds, such as 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues, has been achieved through the direct oxidation of 2,3-cyclopentenopyridine analogues . This process uses Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O .Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code: 1S/C8H9NO/c10-8-4-3-7-6 (8)2-1-5-9-7/h1-2,5,8,10H,3-4H2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the direct oxidation of 2,3-cyclopentenopyridine analogues . This process involves the use of a catalyst and an oxidant, leading to high yield and excellent chemoselectivity .Physical And Chemical Properties Analysis
The compound has a molecular weight of 135.17 . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume are not specified for this exact compound in the available resources .Mechanism of Action
Target of Action
They have been found in derivatives with hypoglycemic activity, as antagonists of calcium channels, fluorescent probes, and inhibitors of protein kinase FGFR1 .
Mode of Action
These interactions could involve binding to specific receptors or enzymes, leading to changes in cellular processes .
Biochemical Pathways
Based on its structural similarity to other cyclopenta[b]pyridine derivatives, it may influence pathways related to glucose metabolism, calcium signaling, fluorescence detection, and protein kinase fgfr1 inhibition .
Result of Action
Based on its structural similarity to other cyclopenta[b]pyridine derivatives, it may lead to changes in glucose levels, calcium channel activity, fluorescence detection, and protein kinase fgfr1 activity .
Action Environment
The action, efficacy, and stability of 5H-Cyclopenta[C]pyridin-5-OL, 6,7-dihydro- can be influenced by various environmental factors. These could include pH, temperature, and the presence of other molecules in the environment . .
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5H-Cyclopenta[C]pyridin-5-OL, 6,7-dihydro- in lab experiments is its high purity and stability. It can be easily synthesized with high yields, making it a cost-effective compound for research purposes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on 5H-Cyclopenta[C]pyridin-5-OL, 6,7-dihydro-. One potential direction is to investigate its potential as a drug candidate for the treatment of pain and inflammation-related disorders. Another direction is to study its effects on other neurotransmitters and ion channels to gain a better understanding of its mechanism of action. Additionally, further research is needed to explore its potential applications in other fields, such as materials science and catalysis.
Conclusion:
5H-Cyclopenta[C]pyridin-5-OL, 6,7-dihydro- is a unique heterocyclic compound that has shown promising results in various scientific research applications. Its synthesis method is well-established, and it exhibits anti-inflammatory, analgesic, and anticonvulsant properties. While its mechanism of action is not fully understood, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters and ion channels. Further research is needed to explore its potential as a drug candidate and its applications in other fields.
Scientific Research Applications
5H-Cyclopenta[C]pyridin-5-OL, 6,7-dihydro- has shown promising results in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry, where it has been studied as a potential drug candidate for the treatment of various diseases. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties in animal models, making it a potential candidate for the treatment of pain and inflammation-related disorders.
Properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[c]pyridin-5-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-8-2-1-6-5-9-4-3-7(6)8/h3-5,8,10H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQNADLOODXWQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)C=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10476393 | |
| Record name | 5H-CYCLOPENTA[C]PYRIDIN-5-OL, 6,7-DIHYDRO- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10476393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937641-51-5 | |
| Record name | 5H-CYCLOPENTA[C]PYRIDIN-5-OL, 6,7-DIHYDRO- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10476393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


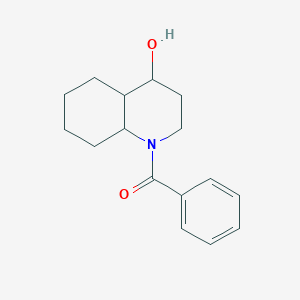
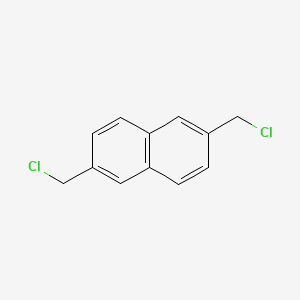
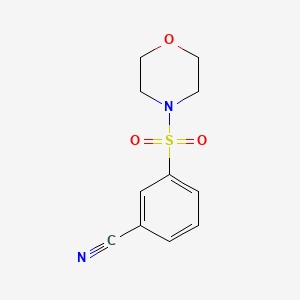




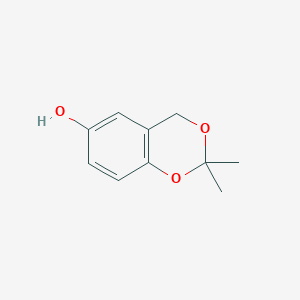
![Diethyl[2-(3-bromophenyl)hydrazinylidene]propanedioate](/img/structure/B3058957.png)
